molecular formula C14H19NO3S B3938714 N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide

N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide

Cat. No. B3938714
M. Wt: 281.37 g/mol
InChI Key: FCKQLXSXRQEBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C14H19NO3S . It is a derivative of benzenesulfonamide, which is a functional group that consists of a benzene ring attached to a sulfonamide group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclic heptane ring attached to a methoxybenzenesulfonamide group . The bicyclic heptane ring is a type of cycloalkane that consists of two interconnected rings, each containing seven carbon atoms . The methoxybenzenesulfonamide group consists of a benzene ring attached to a sulfonamide group, with a methoxy group (-OCH3) attached to the benzene ring .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 265.37 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 and a topological polar surface area of 54.6 Ų . The exact mass and monoisotopic mass of the compound are both 265.11365002 g/mol .

Scientific Research Applications

Epoxidation and Heterocyclization Reactions

N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide and related compounds have been extensively studied in epoxidation and heterocyclization reactions. These processes involve the transformation of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides, leading to the formation of N-arylsulfonyl-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes (azabrendanes). These reactions are influenced by the presence of electron-acceptor groups and bulky substituents, which can prevent primary oxidation products from undergoing further heterocyclization (Kas’yan, Karpenko, & Kas’yan, 2005).

Synthesis of Amino Alcohols

The synthesis of amino alcohols incorporating the norbornene fragment and sulfonamide group is another area of research. These compounds are formed through the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with N-(2,3-epoxypropyl)arenesulfonamides. The major products of these reactions follow the Krasuskii rule for the opening of the oxirane ring, as confirmed by various spectroscopic techniques (Kas’yan et al., 2009).

Analgesic and Tranquilizer Activity

One study explored the use of derivatives of this compound in the context of analgesic and tranquilizer activity. The compounds exhibited moderate analgesic activity and significant tranquilizer action, suggesting their potential in pain syndrome therapy under conditions of heightened tranquilizer readiness (Zlenko, Palchikov, & Rybalko, 2012).

Chemical Transformations and Structure Analysis

N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides have also been studied for their chemical transformations and structural analysis. For example, their reaction with epichlorohydrin in the presence of tetramethylammonium iodide led to the formation of various N-[(oxiran-2-yl)methyl]sulfonamides and new dioxiranes. The aminolysis of these compounds indicated selective opening of the epoxy ring, as established by spectral methods and XRD analysis (Palchikov et al., 2013).

Anticonvulsant Activity

The anticonvulsant activity of N-substituted bicyclo[2.2.1] hept-5-ene-2,3-dicarboximides, related to this compound, was explored. Compounds with specific substituents showed potent activity in electroshock seizure tests. The study highlighted the influence of the position and nature of substituents on the aromatic ring on anticonvulsant activity (Obniska, Lesyk, Atamanyuk, & Kamiński, 2005).

Electrolysis Products and Transformations

Electrolysis of bicyclo[2.2.1]hept-2-ene was studied, resulting in a variety of products, including methyl tricyclo[2.2.1]heptan-3-yl carbonate and exo-2-methoxybicyclo[2.2.1]heptan-syn-7-yl methyl carbonate. This research provides insight into the chemical behavior of bicyclic compounds under specific conditions (Baggaley, Brettle, & Sutton, 1975).

Synthesis for Thromboxane A2 Receptor Study

Improved synthetic methods for derivatives of this compound were developed for studying the thromboxane A2 receptor. This included the synthesis of iodine-125-labeled radioligands, offering a new approach for receptor studies (Kan & Tai, 1993).

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-18-12-4-6-13(7-5-12)19(16,17)15-14-9-10-2-3-11(14)8-10/h4-7,10-11,14-15H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKQLXSXRQEBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198394
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.